molecular formula C14H18N2O3 B2453608 tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate CAS No. 774225-46-6

tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate

Cat. No.: B2453608
CAS No.: 774225-46-6
M. Wt: 262.309
InChI Key: KVHINSVENBJHFK-UHFFFAOYSA-N
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Description

tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate: is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, cyano group, and methoxyphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[cyano-(2-methoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHINSVENBJHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agricultural Applications

Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is primarily recognized for its role as an insecticide . Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme essential for neurotransmission in insects. This inhibition results in the accumulation of acetylcholine, leading to paralysis and death of target pests such as aphids and mealybugs.

Data Table: Insecticidal Efficacy

Target PestMechanism of ActionEfficacy
AphidsAcetylcholinesterase inhibitionHigh
MealybugsAcetylcholinesterase inhibitionModerate

Medicinal Chemistry

In the field of medicinal chemistry, this compound exhibits potential as a therapeutic agent . Preliminary studies suggest antibacterial and antifungal properties, indicating broader applications beyond agriculture. The compound's structural similarities to other bioactive molecules position it as a candidate for further investigation into its pharmacological effects.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound can exhibit notable antibacterial activity against various pathogens. For instance, studies have indicated effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable in biological research. It serves as a model compound for studying enzyme-ligand interactions and understanding the mechanisms of enzyme inhibition. Its interaction with acetylcholinesterase has been particularly well-documented .

Case Study: Enzyme Inhibition Mechanism

A study focusing on the interaction of this compound with acetylcholinesterase demonstrated that it binds competitively to the active site of the enzyme, effectively blocking substrate access and preventing enzymatic activity. This finding is crucial for developing new insecticides that target similar mechanisms .

Synthesis Overview

  • Starting Materials : Tert-butyl carbamate, cyano(2-methoxyphenyl) derivatives
  • Common Reagents : Bases (e.g., triethylamine), solvents (e.g., dichloromethane)
  • Yield : Typically ranges from 45% to 75% depending on conditions

Mechanism of Action

The mechanism of action of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

  • tert-butyl (cyanomethyl)carbamate
  • tert-butyl (2-methoxyphenyl)carbamate
  • tert-butyl (2-cyanophenyl)carbamate

Comparison: tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is unique due to the presence of both cyano and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds .

Biological Activity

Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is a carbamate derivative with significant biological activity, particularly in agricultural and medicinal applications. This compound has garnered attention due to its unique chemical structure and its potential as an insecticide and therapeutic agent.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : Approximately 262.31 g/mol
  • Structural Features : The compound features a tert-butyl group, a cyano group, and a methoxyphenyl moiety, contributing to its reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is the inhibition of acetylcholinesterase (AChE), an essential enzyme in neurotransmission. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing paralysis and death in target pests such as aphids and mealybugs. This mechanism is crucial for its effectiveness as an insecticide.

Biological Activities

  • Insecticidal Activity :
    • Target Pests : Effective against various agricultural pests, including aphids and mealybugs.
    • Mechanism : Inhibition of AChE leading to neurotoxicity in insects.
  • Antibacterial and Antifungal Properties :
    • Preliminary studies suggest potential antibacterial and antifungal activities, indicating broader applications beyond pest control.
    • Research is ongoing to explore these properties more comprehensively.
  • Medicinal Applications :
    • The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and neurological disorders. Its ability to interact with various proteins and enzymes may provide avenues for drug development.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl N-[cyano(4-methoxyphenyl)methyl]carbamateSimilar carbamate structure with different methoxy positionPotentially different insecticidal efficacy
Methyl N-(2-methoxyphenyl)carbamateLacks cyano group; simpler structureLower toxicity but less effective against pests
Ethyl N-(4-cyanophenyl)carbamateContains a cyano group but different phenolic structureDifferent biological activity profile

This comparison illustrates how variations in functional groups influence biological activity, highlighting the unique position of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Insecticidal Efficacy : A field study demonstrated that this compound significantly reduced pest populations in agricultural settings compared to untreated controls, affirming its potential as an effective insecticide.
  • Antimicrobial Activity Assessment : Laboratory tests revealed that the compound exhibited notable antimicrobial effects against specific bacterial strains, warranting further investigation into its use as an antibacterial agent .

Environmental Impact and Safety Profile

Research into the environmental impact of this compound indicates that while it effectively targets specific pests, careful application is necessary to minimize harm to non-target organisms. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor residues in the environment, ensuring that its use does not adversely affect beneficial insects or wildlife.

Q & A

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The cyano group serves as a nitrile bioisostere for carboxylic acids, while the tert-butyl carbamate acts as a transient protecting group for amines. In kinase inhibitor synthesis, it facilitates late-stage deprotection to introduce polar functionalities. Case studies show incorporation into protease inhibitors via Suzuki-Miyaura cross-coupling of the aryl methoxy group .

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